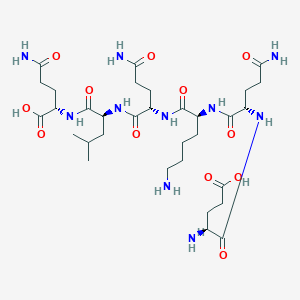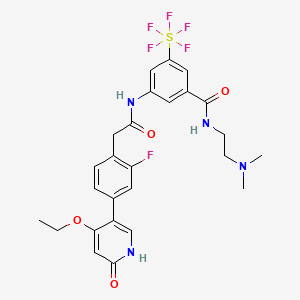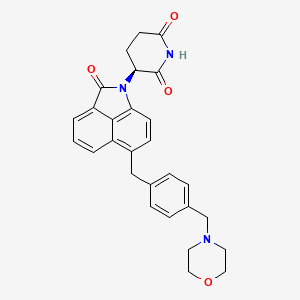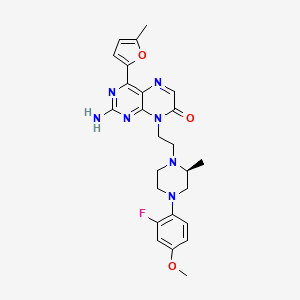
Glu-Gln-Lys-Gln-Leu-Gln
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Glu-Gln-Lys-Gln-Leu-Gln” is a peptide composed of six amino acids: glutamic acid, glutamine, lysine, glutamine, leucine, and glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Glu-Gln-Lys-Gln-Leu-Gln” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glutamine, leucine, and glutamine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for commercial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. “Glu-Gln-Lys-Gln-Leu-Gln” does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide does not contain cysteine residues.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide “this compound”. Side products may include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
Chemistry
Peptide Synthesis: “Glu-Gln-Lys-Gln-Leu-Gln” can be used as a model peptide in studies of peptide synthesis and purification techniques.
Biology
Protein-Protein Interactions: This peptide can be used to study interactions with proteins, such as enzymes or receptors.
Cell Signaling: Peptides like this one can be used to investigate cell signaling pathways and their regulation.
Medicine
Drug Development: Peptides are explored as potential therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific proteins or antibodies.
Industry
Biotechnology: Peptides are used in the development of biotechnological products, such as biosensors and bioactive coatings.
Mechanism of Action
The mechanism of action of “Glu-Gln-Lys-Gln-Leu-Gln” depends on its specific interactions with molecular targets. For example, it may bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction cascades, protein-protein interactions, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Tirzepatide: A dual agonist peptide for the treatment of diabetes and obesity.
Peptide YY: A peptide involved in appetite regulation.
Uniqueness
“Glu-Gln-Lys-Gln-Leu-Gln” is unique due to its specific sequence and potential biological activities. Unlike some therapeutic peptides, it may not have a well-defined clinical application yet, but it serves as a valuable tool in research and development.
Properties
Molecular Formula |
C32H56N10O12 |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H56N10O12/c1-16(2)15-22(31(52)41-21(32(53)54)9-12-25(37)45)42-30(51)20(8-11-24(36)44)40-28(49)18(5-3-4-14-33)39-29(50)19(7-10-23(35)43)38-27(48)17(34)6-13-26(46)47/h16-22H,3-15,33-34H2,1-2H3,(H2,35,43)(H2,36,44)(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,51)(H,46,47)(H,53,54)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LEGODIOSYOMRCQ-WLNPFYQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)



![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)








